molecular formula C34H44N6O10S2Sr B1671258 Esomeprazol CAS No. 119141-88-7

Esomeprazol

Número de catálogo: B1671258
Número CAS: 119141-88-7
Peso molecular: 848.5 g/mol
Clave InChI: NCGHIAKEJNQSMS-QLGOZJDFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

Esomeprazole exerts its effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This interaction leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .

Cellular Effects

Esomeprazole has a significant impact on various types of cells and cellular processes. It influences cell function by suppressing gastric acid secretion, which can affect the pH environment within the stomach . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Esomeprazole exerts its effects at the molecular level by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This binding is irreversible and new enzyme needs to be expressed in order to resume acid secretion .

Temporal Effects in Laboratory Settings

The effects of Esomeprazole change over time in laboratory settings. After administration, Esomeprazole’s duration of antisecretory effect persists longer than 24 hours . This is due to the irreversible binding of Esomeprazole to the (H+, K+)-ATPase enzyme .

Dosage Effects in Animal Models

The effects of Esomeprazole vary with different dosages in animal models . For instance, in a study conducted on sheep, Esomeprazole was rapidly eliminated after intravenous administration . The study also showed that the abomasal pH was significantly elevated from 1 to 6 hours after administration and remained above 4.0 for at least 8 hours after administration .

Metabolic Pathways

Esomeprazole is involved in metabolic pathways that involve the cytochrome P450 (CYP) isoenzymes, primarily CYP2C19 and CYP3A4 . These enzymes play a crucial role in the metabolism of Esomeprazole, contributing to its bioavailability and therapeutic effects .

Transport and Distribution

Esomeprazole is 97% protein bound in plasma and, in healthy volunteers, the apparent volume of distribution at steady state is approximately 16 L . This suggests that Esomeprazole is widely distributed within cells and tissues.

Subcellular Localization

Esomeprazole is concentrated and converted to the active form in the highly acidic environment of the secretory canaliculi of the parietal cell . Here, it inhibits the enzyme H+ K+ -ATPase – the acid pump and inhibits both basal and stimulated acid secretion .

Propiedades

IUPAC Name

strontium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H18N3O3S.4H2O.Sr/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;;/h2*5-8H,9H2,1-4H3;4*1H2;/q2*-1;;;;;+2/t2*24-;;;;;/m00...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGHIAKEJNQSMS-QLGOZJDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N6O10S2Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

848.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934714-36-0
Record name Esomeprazole strontium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934714360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ESOMEPRAZOLE STRONTIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5N25H3803
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a 50 mL beaker was added about 1 g of (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole to 30 mL of dimethylformamide (DMF). Additional (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole was added to the resulting solution until a suspension of the material was formed. The solution was stirred for approximately 10 minutes, and then filtered through a 0.45 μm Poly(tetrafluoroethylene) (PTFE) or Nylon filter. The resulting saturated solution was placed in a shallow petri dish, covered and stored under refrigerated conditions (approximately 5° C.) with a humidity range of about 0 to 50 percent until crystals formed (between 4-6 days). The identity of the title compound is confirmed by single crystal x-ray diffraction and Raman spectroscopy, and shown to contain between about 96 and 98 percent (w/w) of the 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole and between about 2 and 4 percent (w/w) of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole.
Name
(5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
(5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Approximately 850 mL of methanol was placed in a 1 liter glass bottle with a screw cap. The solution was saturated by dissolving approximately 10.5 g of (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole, and the resulting solution was stirred. Once the solution was saturated, an additional 17 g of (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl-methyl]sulfinyl]-1H-benzimidazole was added to the saturated solution to create a suspension. The cap was sealed and the saturated suspension was allowed to stir and equilibrate for about four days.
[Compound]
Name
glass
Quantity
1 L
Type
reactant
Reaction Step One
Name
(5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole
Quantity
10.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
(5)6-methoxy
Quantity
17 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a 50 mL beaker was added about 1 g of (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole to 30 mL of dimethylformamide (DMF) containing 1 mL of ammonium hydroxide. Additional (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole was added to the resulting solution until a suspension of the material was formed. The solution was stirred for approximately 10 minutes, and then filtered through a 0.45 μm Poly(tetrafluoroethylene) (PTFE) or Nylon filter. The resulting saturated solution was placed in a shallow petri dish, covered and stored under ambient conditions (approximately 25° C.) and a humidity range of 0 to 50 percent until crystals formed (between 1-4 days). The identity of the title compound is confirmed by single crystal x-ray diffraction and/or Raman spectroscopy. The resulting material was shown to contain between about 96 and 98 percent (w/w) of the 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole and between about 2 and 4 percent (w/w) of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole.
Name
(5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
(5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The procedure set forth in Example 2 is repeated except that ethanol is employed as a solvent in place of DMF and the resulting structure is shown by various X-ray crystal diffraction and/or Raman spectroscopy to contain between about 82 and 85 percent (w/w) of 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole and between about 15 and 18 percent (w/w) of 5-methoxy 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Esomeprazole
Reactant of Route 2
Reactant of Route 2
Esomeprazole
Reactant of Route 3
Reactant of Route 3
Esomeprazole
Reactant of Route 4
Esomeprazole
Reactant of Route 5
Reactant of Route 5
Esomeprazole
Reactant of Route 6
Reactant of Route 6
Esomeprazole
Customer
Q & A

Q1: How does esomeprazole exert its antisecretory effect?

A1: Esomeprazole, an S-enantiomer of omeprazole, acts as a proton pump inhibitor (PPI). [] It specifically and irreversibly inhibits the H+/K+-ATPase enzyme located in the gastric parietal cell membrane. [, ] This enzyme, also known as the proton pump, is responsible for the final step of gastric acid secretion. [] By blocking this pump, esomeprazole effectively reduces gastric acidity. [, ]

Q2: Beyond acid suppression, does esomeprazole possess other mechanisms of action relevant to its gastroprotective effects?

A2: Research suggests that esomeprazole may offer additional gastroprotective benefits beyond its antisecretory effect. Studies in rat models of stress ulcer have demonstrated that esomeprazole pretreatment not only inhibits gastric acid, gastrin, and pepsin secretion but also exerts antioxidant effects. [] This is evidenced by a reduction in malondialdehyde levels and an increase in antioxidant enzyme expression like glutathione and superoxide dismutase. [] Additionally, esomeprazole exhibited anti-inflammatory effects by decreasing myeloperoxidase, tumor necrosis factor-alpha, and interleukin-1beta levels. [] These findings suggest that esomeprazole’s gastroprotective effects might involve a multifaceted approach, including antioxidant and anti-inflammatory properties.

Q3: What are the downstream effects of esomeprazole's inhibition of the p38 MAPK and NF-κB signaling pathways?

A3: In a study on stress ulcer in rats, esomeprazole pretreatment attenuated the increased phosphorylation of nuclear factor kappa B (NF-κB) p65 and p38 mitogen-activated protein kinase (MAPK), and reduced NF-κB p65 nuclear translocation induced by water-immersed and restraint stress. [] The p38 MAPK and NF-κB signaling pathways are critical mediators of inflammation, oxidative stress, and apoptosis. [] Esomeprazole's inhibitory effect on these pathways might contribute to its gastroprotective effects by reducing inflammation and oxidative damage in gastric tissues.

Q4: How does the pharmacokinetic profile of esomeprazole differ between intravenous and oral administration?

A4: Studies comparing the administration routes of esomeprazole demonstrate that while intravenous administration results in higher area under the plasma concentration-time curve values on day 1, these differences are less pronounced after repeated dosing on day 5. [] This suggests that while intravenous administration may lead to higher initial exposure, both routes achieve comparable systemic levels after repeated administration.

Q5: Does food intake affect the pharmacokinetic and pharmacodynamic properties of a dual delayed-release formulation of esomeprazole?

A5: Research on a novel dual delayed-release (DR) formulation of esomeprazole investigated the impact of food on its pharmacokinetic and pharmacodynamic properties. [] Results showed that while food intake decreased the systemic exposure of esomeprazole, it did not significantly affect the degree of gastric acid secretion inhibition. [] This suggests that the dual delayed-release mechanism helps maintain the drug's efficacy even with food intake.

Q6: How does a dual delayed-release formulation of esomeprazole compare to conventional esomeprazole in terms of pharmacokinetics and pharmacodynamics?

A6: Studies comparing a novel dual delayed-release (DDR) formulation of esomeprazole (YYD601) to the conventional esomeprazole capsule revealed distinct characteristics. [] YYD601 exhibited a dual-peak pharmacokinetic profile under fasting conditions, with a delayed Tmax compared to the conventional formulation. [] Despite this difference, the dose-adjusted AUC values were comparable between YYD601 and the conventional esomeprazole 40 mg. [] Moreover, both formulations demonstrated similar efficacy in gastric acid inhibition, as evidenced by comparable increases in the mean percentage of time with intragastric pH > 4. [] These findings suggest that YYD601, with its sustained release profile, offers a potential advantage in maintaining prolonged acid suppression without compromising overall efficacy.

Q7: How does esomeprazole affect the pharmacokinetics of nilotinib?

A7: A study investigated the potential for interaction between esomeprazole, a potent proton pump inhibitor, and nilotinib, a tyrosine kinase inhibitor. [] When co-administered with esomeprazole, nilotinib's Cmax decreased by 27% and AUC0-∞ decreased by 34%. [] The median time to reach nilotinib Cmax was slightly prolonged, but its elimination half-life remained unchanged. [] These findings indicate that while esomeprazole may modestly reduce the rate and extent of nilotinib absorption, this interaction is unlikely to have significant clinical consequences.

Q8: Does esomeprazole interact with the pharmacokinetics of other drugs?

A8: Esomeprazole is metabolized by the cytochrome P450 (CYP) system, primarily by the CYP2C19 isoenzyme. [, , , , ] This raises the possibility of drug interactions with other medications metabolized by the same enzyme. For instance, esomeprazole has been shown to affect the pharmacokinetics of drugs like clopidogrel, phenytoin, and glipizide. [, , ] Co-administration with esomeprazole can lead to altered plasma concentrations of these drugs, potentially impacting their efficacy and safety. Therefore, careful consideration of potential drug interactions is crucial when prescribing esomeprazole, especially in patients on multiple medications.

Q9: What is the impact of co-administering esomeprazole with clopidogrel?

A9: Esomeprazole is a CYP2C19 inhibitor, and clopidogrel requires metabolic activation by CYP2C19 to exert its antiplatelet effects. [] Studies have shown that esomeprazole use is associated with decreased plasma concentrations of clopidogrel's active metabolite and increased platelet reactivity. [] This interaction may reduce clopidogrel's efficacy and potentially increase the risk of adverse cardiovascular events in patients receiving both drugs concurrently.

Q10: Is there a difference in the effect of esomeprazole and pantoprazole on the pharmacokinetics of clopidogrel?

A10: Research suggests a difference in how esomeprazole and pantoprazole, both proton pump inhibitors, impact clopidogrel's pharmacokinetics. [] Esomeprazole has been shown to decrease the plasma concentration of clopidogrel's active metabolite, while pantoprazole did not significantly affect it. [] This difference might be attributed to the varying degrees of CYP2C19 inhibition exhibited by these PPIs.

Q11: Does concomitant administration of cola with esomeprazole influence the pharmacokinetics of capecitabine?

A12: Interestingly, a study investigating the impact of esomeprazole on capecitabine pharmacokinetics found that co-administration of cola did not fully reverse the observed effects of esomeprazole. [] While the exact mechanism remains unclear, this finding highlights the complexity of drug interactions and the potential influence of dietary factors.

Q12: What is the clinical efficacy of esomeprazole in maintaining healing of erosive esophagitis?

A13: Studies have demonstrated that once-daily esomeprazole is highly effective in maintaining healing of erosive esophagitis. [, ] In a randomized controlled trial, esomeprazole 40 mg and 20 mg maintained healing in over 90% of patients over 6 months while also providing effective control of heartburn symptoms. [] This highlights the drug's long-term efficacy in managing this condition.

Q13: How does esomeprazole compare to lansoprazole in treating erosive esophagitis?

A14: A head-to-head comparison of esomeprazole 40 mg and lansoprazole 30 mg for treating erosive esophagitis revealed that esomeprazole demonstrated significantly higher healing rates at both 4 and 8 weeks of treatment. [] The difference in healing rates was more pronounced in patients with greater baseline severity of erosive esophagitis. [] Esomeprazole was also associated with faster and greater sustained resolution of heartburn. []

Q14: What is the role of esomeprazole in managing Helicobacter pylori infection?

A15: Esomeprazole is commonly used as part of a triple-therapy regimen for eradicating Helicobacter pylori infection. [, ] Clinical trials have consistently shown that esomeprazole-based triple therapy effectively eradicates H. pylori, heals associated ulcers, and prevents relapse. [, ]

Q15: Does increasing the dose of esomeprazole or prolonging treatment duration improve Helicobacter pylori eradication rates?

A16: A randomized trial evaluated the effect of increasing the dose of esomeprazole or prolonging the treatment duration on H. pylori eradication rates. [] The study found no significant differences in cure rates between patients receiving a standard dose of esomeprazole for 7 days, a higher dose for 7 days, or a higher dose for 10 days. [] This suggests that increasing the dose or treatment duration beyond the standard regimen may not provide additional benefit in terms of H. pylori eradication.

Q16: What is the safety profile of esomeprazole in clinical use?

A17: Esomeprazole is generally well-tolerated, with an adverse event profile comparable to other PPIs. [] The most common side effects are typically mild and transient, including headache, diarrhea, nausea, flatulence, abdominal pain, and constipation. [] Long-term use of esomeprazole has not been associated with significant safety concerns regarding the development of atrophic gastritis or clinically relevant changes in enterochromaffin-like cells. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.